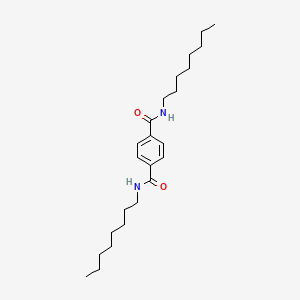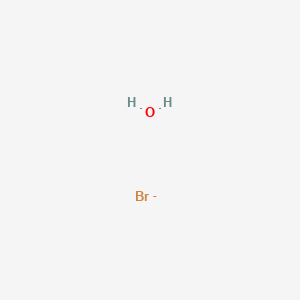
Bromide;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromide hydrate is a compound that consists of bromide ions (Br⁻) and water molecules. Hydrates are compounds that include water molecules within their crystalline structure. Bromide hydrate is typically formed when bromide salts, such as sodium bromide or potassium bromide, come into contact with water, resulting in the incorporation of water molecules into the crystal lattice.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromide hydrate can be synthesized by dissolving bromide salts in water. For example, sodium bromide (NaBr) or potassium bromide (KBr) can be dissolved in water to form their respective hydrates. The general reaction is: [ \text{NaBr} + \text{H}_2\text{O} \rightarrow \text{NaBr} \cdot \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, bromide hydrates are typically produced by dissolving bromide salts in water under controlled conditions. The concentration of the solution and the temperature are carefully monitored to ensure the formation of the desired hydrate. The solution is then allowed to crystallize, forming bromide hydrate crystals.
Analyse Chemischer Reaktionen
Types of Reactions
Bromide hydrate can undergo various chemical reactions, including:
Oxidation: Bromide ions can be oxidized to bromine (Br₂) in the presence of an oxidizing agent.
Reduction: Bromine can be reduced back to bromide ions.
Substitution: Bromide ions can participate in substitution reactions, where they are replaced by other halide ions or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Chlorine (Cl₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium thiosulfate (Na₂S₂O₃)
Nucleophiles: Hydroxide ions (OH⁻), cyanide ions (CN⁻)
Major Products Formed
Oxidation: Bromine (Br₂)
Reduction: Bromide ions (Br⁻)
Substitution: Various substituted bromide compounds, depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Bromide hydrate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate the effects of bromide ions on cellular processes.
Medicine: Utilized in the formulation of certain medications and as a sedative in some treatments.
Industry: Used in the production of flame retardants, photographic chemicals, and as a catalyst in certain industrial processes
Wirkmechanismus
The mechanism of action of bromide hydrate involves the interaction of bromide ions with various molecular targets. Bromide ions can affect the activity of enzymes and ion channels, leading to changes in cellular processes. For example, bromide ions can inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function.
Vergleich Mit ähnlichen Verbindungen
Bromide hydrate can be compared with other similar compounds, such as:
Chloride Hydrate (Cl⁻): Similar in structure but contains chloride ions instead of bromide ions.
Iodide Hydrate (I⁻): Contains iodide ions and has different chemical properties due to the larger size of iodide ions.
Fluoride Hydrate (F⁻): Contains fluoride ions and is more reactive due to the high electronegativity of fluoride.
Bromide hydrate is unique due to the specific properties of bromide ions, such as their moderate reactivity and ability to form stable hydrates .
Eigenschaften
CAS-Nummer |
38655-06-0 |
|---|---|
Molekularformel |
BrH2O- |
Molekulargewicht |
97.92 g/mol |
IUPAC-Name |
bromide;hydrate |
InChI |
InChI=1S/BrH.H2O/h1H;1H2/p-1 |
InChI-Schlüssel |
GVLGAFRNYJVHBC-UHFFFAOYSA-M |
Kanonische SMILES |
O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


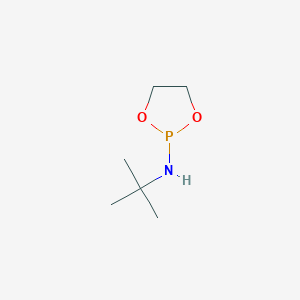


![2,5-Cyclohexadien-1-one, 4-[(2,4-dinitrophenyl)imino]-](/img/structure/B14660637.png)
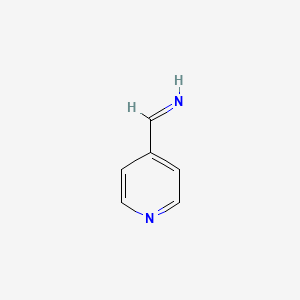
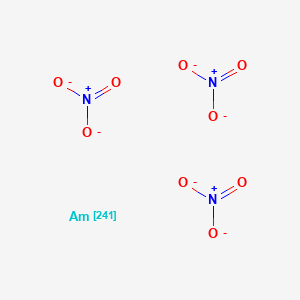


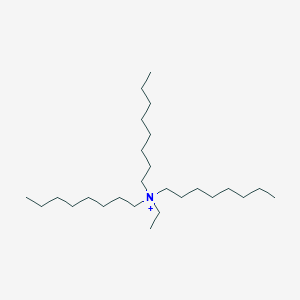
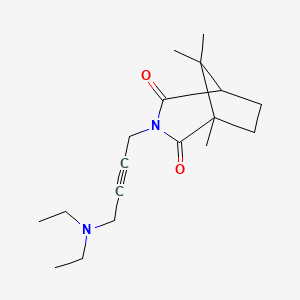
![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)


